molecular formula C13H11ClN4O B6462665 3-(4-chlorophenyl)-5-(1-ethyl-1H-imidazol-4-yl)-1,2,4-oxadiazole CAS No. 2548997-71-1

3-(4-chlorophenyl)-5-(1-ethyl-1H-imidazol-4-yl)-1,2,4-oxadiazole

Cat. No. B6462665
CAS RN: 2548997-71-1
M. Wt: 274.70 g/mol
InChI Key: QVGFOZHXNOJDPK-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(1-ethyl-1H-imidazol-4-yl)-1,2,4-oxadiazole (CIPE) is a synthetic compound of the oxadiazole class that has recently been studied for its potential applications in scientific research. CIPE is a highly stable compound that has been used in a variety of laboratory experiments, including those related to biochemistry, pharmacology, and physiology. CIPE has been found to have a variety of biochemical and physiological effects on cells, making it a promising compound for further research.

Scientific Research Applications

3-(4-chlorophenyl)-5-(1-ethyl-1H-imidazol-4-yl)-1,2,4-oxadiazole has been studied for its potential applications in biochemistry, pharmacology, and physiology. It has been used in laboratory experiments to study the effects of various drugs on cells, as well as the biochemical and physiological effects of various compounds. This compound has also been used to study the interactions between cells and their environment, as well as the effects of various environmental factors on cells.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(1-ethyl-1H-imidazol-4-yl)-1,2,4-oxadiazole is not yet fully understood. However, it is believed that this compound binds to and activates certain receptors on the cell surface, which in turn triggers a cascade of biochemical and physiological responses. It is also believed that this compound may act as an agonist or antagonist of certain receptors, depending on the concentration of the compound.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on cells. These effects include the modulation of cell signaling pathways, the regulation of gene expression, and the inhibition of cell proliferation. This compound has also been found to have an anti-inflammatory effect, as well as an effect on the metabolism of glucose and fatty acids.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-chlorophenyl)-5-(1-ethyl-1H-imidazol-4-yl)-1,2,4-oxadiazole in laboratory experiments include its high stability, low toxicity, and ability to activate a variety of cellular pathways. This compound is also relatively easy to synthesize and is cost effective. However, there are some limitations to using this compound in laboratory experiments. This compound has a low solubility in water, which can make it difficult to use in certain experiments. In addition, there is still much to be learned about the biochemical and physiological effects of this compound, and further research is needed to fully understand its mechanism of action.

Future Directions

The potential applications of 3-(4-chlorophenyl)-5-(1-ethyl-1H-imidazol-4-yl)-1,2,4-oxadiazole in scientific research are vast, and there are many future directions for further research. These include the development of new and improved synthesis methods, the exploration of new and more efficient uses of this compound in laboratory experiments, and the study of its biochemical and physiological effects on various cell types. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory agent or as a drug to regulate the metabolism of glucose and fatty acids. Finally, further research could be done to better understand the mechanism of action of this compound and its potential interactions with other compounds.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-5-(1-ethyl-1H-imidazol-4-yl)-1,2,4-oxadiazole involves a four-step reaction process. The first step is the condensation of 4-chlorophenol with 1-ethyl-1H-imidazol-4-yl chloride to form a Schiff base. The second step involves the oxidation of the Schiff base with sodium nitrite and hydrochloric acid to form a nitroso compound. The third step is the reaction of the nitroso compound with phosphorus oxychloride to form the oxadiazole ring. The fourth and final step involves the reaction of the oxadiazole ring with hydrochloric acid to form the desired product, this compound.

properties

IUPAC Name

3-(4-chlorophenyl)-5-(1-ethylimidazol-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-2-18-7-11(15-8-18)13-16-12(17-19-13)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGFOZHXNOJDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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